N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 941912-94-3
VCID: VC21516089
InChI: InChI=1S/C14H22N2O2S/c1-11-6-8-16(9-7-11)19(17,18)15-14-5-4-12(2)10-13(14)3/h4-5,10-11,15H,6-9H2,1-3H3
SMILES: CC1CCN(CC1)S(=O)(=O)NC2=C(C=C(C=C2)C)C
Molecular Formula: C14H22N2O2S
Molecular Weight: 282.4g/mol

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide

CAS No.: 941912-94-3

Cat. No.: VC21516089

Molecular Formula: C14H22N2O2S

Molecular Weight: 282.4g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide - 941912-94-3

Specification

CAS No. 941912-94-3
Molecular Formula C14H22N2O2S
Molecular Weight 282.4g/mol
IUPAC Name N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide
Standard InChI InChI=1S/C14H22N2O2S/c1-11-6-8-16(9-7-11)19(17,18)15-14-5-4-12(2)10-13(14)3/h4-5,10-11,15H,6-9H2,1-3H3
Standard InChI Key GTZKEBCXPWYSAI-UHFFFAOYSA-N
SMILES CC1CCN(CC1)S(=O)(=O)NC2=C(C=C(C=C2)C)C
Canonical SMILES CC1CCN(CC1)S(=O)(=O)NC2=C(C=C(C=C2)C)C

Introduction

Chemical Structure and Properties

Structural Characteristics

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide features a sulfonamide group that connects a 4-methylpiperidine ring to a 2,4-dimethylphenyl moiety. The compound's structure consists of three key components:

  • A piperidine ring with a methyl substituent at the 4-position

  • A sulfonamide linkage (-SO₂NH-)

  • A 2,4-dimethylphenyl group attached to the sulfonamide nitrogen

These structural elements contribute significantly to the compound's biological properties and potential therapeutic applications.

Physical and Chemical Properties

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide possesses distinct physicochemical properties that influence its behavior in biological systems and synthetic conditions. Table 1 summarizes the key properties of this compound.

Table 1: Physical and Chemical Properties of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide

PropertyValue
CAS Number941912-94-3
Molecular FormulaC₁₄H₂₂N₂O₂S
Molecular Weight282.4 g/mol
IUPAC NameN-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide
Standard InChIInChI=1S/C14H22N2O2S/c1-11-6-8-16(9-7-11)19(17,18)15-14-5-4-12(2)10-13(14)3/h4-5,10-11,15H,6-9H2,1-3H3
Standard InChIKeyGTZKEBCXPWYSAI-UHFFFAOYSA-N
SMILESCC1CCN(CC1)S(=O)(=O)NC2=C(C=C(C=C2)C)C

These fundamental properties provide essential information for researchers working with this compound in various fields from medicinal chemistry to pharmacology.

Spectroscopic Characteristics

The structural elucidation and purity assessment of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide rely on various spectroscopic techniques that identify specific functional groups and molecular arrangements. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon environments within the molecule

  • Infrared (IR) Spectroscopy: Identifies characteristic absorption bands for the sulfonamide group (typically around 1300-1150 cm⁻¹ for S=O stretching)

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, helping confirm the molecular formula

  • X-ray Crystallography: When applicable, provides absolute confirmation of the three-dimensional structure

These complementary techniques ensure accurate characterization of the compound during synthesis, purification, and biological testing phases.

Synthesis Methods

Optimization of Reaction Conditions

The successful synthesis of high-purity N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide requires careful optimization of several reaction parameters:

  • Temperature control: Influences both reaction rate and selectivity

  • Solvent selection: Affects solubility, reaction kinetics, and product formation

  • Catalyst choice: May enhance reaction efficiency and stereoselectivity

  • Reaction time: Must be sufficient for completion while minimizing side reactions

  • Purification techniques: Typically including recrystallization or chromatography

These optimization factors are critical for achieving maximum yield and purity, which are essential considerations for both research applications and potential scale-up for pharmaceutical purposes.

Biological Activities

Antibacterial Properties

Research indicates that N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide exhibits significant antibacterial activity. Like other sulfonamide compounds, it may interact with bacterial enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis and survival.

The antibacterial mechanism of sulfonamides generally involves:

  • Competitive inhibition of dihydropteroate synthase

  • Disruption of folic acid metabolism in bacterial cells

  • Subsequent inhibition of bacterial DNA synthesis and cell division

These properties position this compound as a potential candidate for further investigation in antibacterial drug development, particularly in addressing emerging resistance to conventional antibiotics.

Anticonvulsant Activity

Studies have demonstrated that N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide and its derivatives show promising anticonvulsant properties in preliminary screenings. Initial evaluations indicated positive activity against seizures induced by maximal electroshock (MES) tests, suggesting potential applications in epilepsy treatment.

The anticonvulsant efficacy may involve one or more of the following mechanisms:

  • Modulation of voltage-gated ion channels

  • Alteration of excitatory/inhibitory neurotransmitter balance

  • Stabilization of neuronal membranes

While the exact mechanism requires further elucidation, these findings highlight the compound's potential value in developing new therapeutic options for seizure disorders.

Structure-Activity Relationships

Key Structural Features

The biological activity of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide is influenced by specific structural elements that determine its interaction with target biological systems:

  • The methyl substituents on the phenyl ring: Affect lipophilicity and binding affinity

  • The piperidine ring conformation: Influences the three-dimensional presentation of functional groups

  • The sulfonamide linkage: Provides hydrogen bond donors/acceptors crucial for target interactions

Understanding these structure-activity relationships is essential for the rational design of more potent derivatives with enhanced specificity and reduced side effects.

Compound TypeKey Structural DifferencesBiological Focus
N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamidePiperidine ring with methyl group, 2,4-dimethylphenyl componentAntibacterial, anticonvulsant activities
Diaryl sulfonamidesTwo aromatic rings connected by sulfonamideVarious applications in medicinal chemistry
Triazolo[4,3-a]pyridine sulfonamidesHeterocyclic triazolopyridine coreAntimalarial activity
Hydrazinocarbonyl-ureido and thioureido benzenesulfonamidesAdditional urea/thiourea functionalityEnzyme inhibition (carbonic anhydrase)

This comparative analysis demonstrates the versatility of sulfonamide chemistry and how structural modifications can direct biological activity toward specific therapeutic targets .

Research Applications

Current Research Focus

Current research on N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide focuses on several areas:

  • Further characterization of its antibacterial spectrum and potency

  • Detailed investigation of anticonvulsant mechanisms

  • Development of analytical methods for detection and quantification

  • Exploration of structure-activity relationships through derivative synthesis

These research directions aim to fully understand the compound's potential and optimize its properties for specific applications.

Synthesis Optimization Strategies

Researchers are exploring various strategies to improve the synthesis of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide and related compounds. Some approaches include:

  • One-pot synthesis methods to increase efficiency

  • Catalyst optimization to improve yield and selectivity

  • Green chemistry approaches to reduce environmental impact

  • Scale-up considerations for potential commercial applications

These synthetic advances are crucial for making the compound more accessible for research and potential therapeutic development .

Future Perspectives

Emerging Applications

Beyond the currently documented antibacterial and anticonvulsant properties, sulfonamides structurally related to N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide have shown potential in various therapeutic areas:

  • As enzyme inhibitors in metabolic disorders

  • For antimalarial applications, as demonstrated with related sulfonamide structures

  • As potential modulators of protein-protein interactions

  • In combination with other pharmacophores to create hybrid molecules with multiple mechanisms of action

These emerging applications highlight the versatility of this chemical scaffold and suggest directions for future research .

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